4-[(TRIFLUOROMETHYL)SULFANYL]PIPERIDINE
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Overview
Description
4-[(TRIFLUOROMETHYL)SULFANYL]PIPERIDINE is an organic compound characterized by the presence of a trifluoromethyl group attached to a piperidine ring via a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(TRIFLUOROMETHYL)SULFANYL]PIPERIDINE typically involves the introduction of a trifluoromethyl group into a piperidine ring. One common method involves the reaction of piperidine with trifluoromethyl sulfenyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-[(TRIFLUOROMETHYL)SULFANYL]PIPERIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfenyl group to a thiol group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
4-[(TRIFLUOROMETHYL)SULFANYL]PIPERIDINE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of agrochemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 4-[(TRIFLUOROMETHYL)SULFANYL]PIPERIDINE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, allowing it to effectively interact with biological membranes and proteins. The sulfur atom can form reversible covalent bonds with target proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)piperidine: Similar structure but lacks the sulfur atom.
2-(Trifluoromethyl)piperidine: The trifluoromethyl group is attached at a different position on the piperidine ring.
4-(Trifluoromethyl)thiomorpholine: Contains a morpholine ring instead of a piperidine ring.
Uniqueness
4-[(TRIFLUOROMETHYL)SULFANYL]PIPERIDINE is unique due to the presence of both a trifluoromethyl group and a sulfur atom, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-(trifluoromethylsulfanyl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NS/c7-6(8,9)11-5-1-3-10-4-2-5/h5,10H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMSGWGPQIRZFAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1SC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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